Amphotericin b
Description
Structure
2D Structure
Properties
IUPAC Name |
33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFDSVGJQXUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859632 | |
| Record name | 33-[(3-Amino-3,6-dideoxyhexopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml, INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL, Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate, In water, 750 mg/L at 25 °C | |
| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263 | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Deep yellow prisms or needles from n,n-dimethylformamide, YELLOW TO ORANGE POWDER | |
CAS No. |
1397-89-3 | |
| Record name | Amphotericin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170 °C (gradual decomposition) | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 69 | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of Action Research
Sterol-Dependent Membrane Interactions
Amphotericin B's activity is highly dependent on its interaction with membrane sterols. The drug exhibits a significantly higher affinity for ergosterol (B1671047), the primary sterol in fungal cell membranes, compared to cholesterol, the main sterol in mammalian cell membranes. frontiersin.orgmdpi.comnih.govmdpi.comacs.orgpatsnap.comnih.govfrontiersin.org This differential binding is considered the molecular basis for AmB's selective toxicity towards fungi. mdpi.comnih.govmdpi.compatsnap.compg.edu.pl
Ergosterol Binding Dynamics and Specificity
The binding of this compound to ergosterol is a crucial initial step in its mechanism of action. Early studies suggested that AmB inserts into the fungal lipid bilayer through hydrophobic domains that bind to ergosterol. frontiersin.org This interaction is stabilized by multiple forces, including van der Waals interactions, a hydrogen bond network between the sterol's 3β-OH group and AmB's mycosamine (B1206536) group, and π–π electronic interactions between the ergosterol side chain and the polyene chain of AmB. mdpi.com The coplanarity and parallelism between the polyene and sterol molecules are important for the strength of their interaction. mdpi.com
Research indicates that the sterol side chain is essential for AmB's selectivity towards ergosterol and the activity of the resulting ion channels. nih.gov Specifically, the C24 methyl group and the Δ22 double bond in the ergosterol side chain are equally important for this interaction. nih.gov The C24 methyl group enhances van der Waals contact area, while the Δ22 double bond restricts the side chain conformation to maximize contact with the rigid AmB aglycone. nih.gov
Studies using techniques like isothermal titration calorimetry (ITC) have provided experimental evidence that AmB directly binds membrane-embedded ergosterol. pnas.orgnih.gov This binding requires the mycosamine appendage of AmB. pnas.orgnih.govmedbullets.com Deletion of this appendage can abolish ergosterol binding and antifungal activity. pnas.orgnih.govmedbullets.com
Molecular and Supramolecular Assembly in Membranes
Upon binding to ergosterol, this compound molecules undergo molecular and supramolecular assembly within the membrane. This assembly can lead to the formation of transmembrane structures. acs.orgmdpi.commdpi.comchemrxiv.orgacs.org
A long-standing model for AmB's action is the formation of transmembrane ion channels or pores. frontiersin.orgmdpi.compnas.orgpatsnap.compg.edu.plmdpi.comnih.govplos.orgmdpi.com In this model, AmB molecules, in association with ergosterol, self-assemble into aggregates that span the lipid bilayer, creating channels that increase membrane permeability. mdpi.compnas.orgpatsnap.commdpi.com These pores allow for the leakage of essential intracellular ions, such as K⁺, Na⁺, H⁺, and Cl⁻, leading to depolarization and disruption of cellular homeostasis, ultimately resulting in fungal cell death. frontiersin.orgpatsnap.comwikipedia.org
The formation of these channels is strictly dependent on the presence of specific membrane sterols, with ergosterol promoting more stable channels compared to cholesterol. pg.edu.pl Neutron diffraction studies have supported the existence of such an architecture when AmB interacts with ergosterol. mdpi.com The mycosamine-mediated direct binding interaction between AmB and ergosterol is considered necessary for forming these ion channels. pnas.org
While pore formation has been a widely accepted mechanism, some studies suggest that it might be a secondary mechanism that enhances the drug's activity rather than being solely responsible for killing fungal cells. frontiersin.orgpnas.orgnih.gov
Studies have aimed to elucidate the architecture of the ion channels formed by this compound. The classic "barrel-stave" model proposed that AmB and sterol molecules aggregate vertically within the lipid bilayer. researchgate.net More recent research using solid-state nuclear magnetic resonance spectroscopy and molecular dynamics simulations has suggested that AmB can assemble into a stable heptameric structure (seven molecules) that forms an ion-conductive channel. mdpi.comchemrxiv.org This structure was found to span the lipid bilayer as a single-length assembly. acs.orgresearchgate.net
AmB pores are predominantly cation-selective, allowing the passage of small cations like K⁺, Ca²⁺, and Mg²⁺. frontiersin.orgmdpi.com The ion permeability is influenced by the composition and thickness of the membrane. mdpi.com The conductance of the pores has been related to changes in the partial charges of the hydroxyl groups in the AmB lactone ring, which influence anion coordination in the channel. plos.org
An alternative or complementary hypothesis to pore formation is the "sterol sequestration" or "sterol sponge" model. frontiersin.orgacs.orgmdpi.comnih.govresearchgate.netnih.gov This model proposes that this compound forms large, extramembranous aggregates that extract ergosterol from the fungal membrane. acs.orgnih.govnih.gov This removal and sequestration of ergosterol disrupts the structural and functional integrity of the membrane, interfering with essential cellular processes that depend on ergosterol. nih.govresearchgate.netnih.gov
This model is supported by findings suggesting that ergosterol binding alone might be sufficient to kill fungal cells, and that membrane permeabilization through channel formation is not necessarily required for the fungicidal effect. pnas.orgnih.gov Studies have shown that AmB can extract ergosterol from bilayers, and this extraction can be accompanied by membrane thinning. researchgate.net The sterol sequestration model suggests that the depletion of ergosterol disrupts the organization and function of membrane-associated proteins. researchgate.net
Pore Architecture and Ion Permeability Studies
Differential Interactions with Ergosterol and Cholesterol: Molecular Basis of Selectivity
The selective toxicity of this compound towards fungi is largely attributed to its differential interaction with ergosterol in fungal membranes versus cholesterol in mammalian membranes. frontiersin.orgmdpi.comnih.govpatsnap.comnih.govfrontiersin.orgpg.edu.plnih.govresearchgate.netresearchgate.netbiorxiv.orgnih.gov While AmB can interact with cholesterol, its affinity for ergosterol is significantly higher. frontiersin.orgmdpi.commdpi.comacs.orgpatsnap.comfrontiersin.orgjst.go.jp
This difference in affinity is crucial for AmB's mechanism. The higher affinity for ergosterol leads to preferential binding and subsequent membrane disruption in fungal cells. patsnap.com The molecular basis for this selectivity lies in the structural differences between ergosterol and cholesterol and their interactions with AmB. mdpi.comacs.org Ergosterol has a more cylindrical shape and features like the Δ22 double bond and a methyl group in its side chain that enhance favorable interactions, including van der Waals forces and π–π interactions, with AmB compared to cholesterol's more sigmoidal conformation. mdpi.commdpi.comnih.gov
Molecular dynamics simulations and experimental studies have demonstrated that AmB/ergosterol complexes are generally more stable than AmB/cholesterol complexes. acs.orgacs.org This enhanced stability contributes to the more effective pore formation and/or sterol sequestration in ergosterol-containing membranes. acs.orgfrontiersin.orgacs.org
Despite the lower affinity for cholesterol, AmB can still interact with mammalian membranes, which is believed to be responsible for its dose-limiting toxicity in humans. mdpi.compatsnap.comnih.govnih.govmdpi.comwikipedia.orgresearchgate.net Studies have shown that AmB can insert into cholesterol-containing membranes, and this insertion, even without significant pore formation at lower concentrations, may contribute to toxicity through cholesterol sequestration. mdpi.comresearchgate.net
Research on AmB derivatives has further highlighted the importance of specific functional groups in mediating selective sterol binding. For instance, the C2' hydroxyl group on the mycosamine appendage was surprisingly found to play a significant role in binding cholesterol but not ergosterol, suggesting a potential target for designing less toxic analogs. acs.org
The following table summarizes some key differences in AmB's interaction with ergosterol and cholesterol based on research findings:
| Feature | Interaction with Ergosterol | Interaction with Cholesterol | Basis for Difference | Source(s) |
| Binding Affinity | Higher | Lower | Structural differences (side chain, conformation) and interaction forces. mdpi.comacs.orgnih.gov | frontiersin.orgmdpi.commdpi.comacs.orgpatsnap.comfrontiersin.orgjst.go.jp |
| Pore Formation | Favored, more stable channels | Less favored, requires higher concentrations or less stable pores | Differential binding affinity and complex stability. frontiersin.orgmdpi.commdpi.compg.edu.pl | frontiersin.orgmdpi.commdpi.compg.edu.pl |
| Sterol Sequestration | Efficient extraction observed | Less efficient extraction observed | Differential binding affinity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Membrane Insertion | Promoted by ergosterol | Can occur, potentially to a higher degree in some models | Influence of sterol on membrane properties and AmB aggregation. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Influence on AmB Aggregation | Facilitates aggregation of AmB dimers into larger structures | Inhibits formation of small aggregates in the lipid phase | Sterol-dependent membrane environment and interactions. acs.org | acs.org |
This table is based on the detailed research findings discussed in the preceding sections.
Oxidative Stress Induction Pathways
This compound has been shown to induce oxidative damage in fungal cells by forming free radicals, which subsequently increases membrane permeability. nih.govfrontiersin.orgwikipedia.org This oxidative stress is considered a contributing factor to the drug's effectiveness, although the exact extent of its contribution is still being investigated. wikipedia.org
Interplay with Fungal Cellular Metabolism and Bioenergetics
The induction of oxidative stress by this compound can interact with fungal cellular metabolism and bioenergetics. Studies suggest that this compound and azoles may trigger common oxidative-damage cellular death pathways in fungi. asm.org Inhibition of mitochondrial activity by rotenone, a complex I inhibitor, not only abolished this compound-induced oxidative stress but also improved fungal cell survival, suggesting a link between mitochondrial function, ROS production, and the antifungal effect of this compound. asm.orgnih.gov this compound has been reported to induce ROS in mitochondria and inhibit the respiratory chain in Leishmania species. mdpi.com Changes in fungal metabolic status upon this compound treatment have been revealed through metabolomic analyses. mdpi.com For example, in C. albicans, this compound-induced cell death was alleviated by increased production of polyamines. mdpi.com In Cryptococcus neoformans, cells became metabolically inactive after this compound addition, accompanied by a strong oxidative burst. mdpi.com
Host Immunomodulatory Effects at a Molecular Level
Beyond its direct antifungal action, this compound possesses potent immunomodulatory effects on host cells, which have been observed in vitro and in vivo. frontiersin.orgnih.gov These effects are thought to contribute to the protective impact of the molecule but have also been linked to its toxicity. frontiersin.orgnih.gov
Stimulation of Phagocytic Cell Activity
This compound has a stimulatory effect on phagocytic cells, such as polymorphonuclear neutrophils (PMNs) and macrophages, which aids in fungal infection clearance. nih.govasm.org It can enhance the antifungal activity of PMNs and pulmonary alveolar macrophages against Aspergillus fumigatus. frontiersin.orgnih.gov Similar results have been shown with murine peritoneal macrophages pretreated with IFN-γ and this compound, where the drug induced the production of NO, TNF-α, and IL-1, enhancing anticryptococcal activity. frontiersin.orgnih.gov this compound can increase the phagocytic and antibacterial activities of macrophages and the level of various precursor cells of macrophages in hematopoietic organs. asm.org
Modulation of Host Immune Responses and Cellular Pathways
This compound modulates the host immune system and cellular pathways. frontiersin.orgresearchgate.netoup.com It is a potent proinflammatory stimulant of innate immune cells. oup.com Mononuclear cells and neutrophils exposed to this compound in vitro rapidly release various inflammatory cytokines (TNF-α, IL-6, IL-1RA, and IL-1β), chemokines (IL-8, MCP-1, and MIP-1β), nitric oxide, prostaglandins, reactive oxygen intermediates, and intercellular adhesion molecule 1. oup.com Stimulation of innate immune cells by this compound is mediated through TLR2 and CD14, involving a signaling cascade that includes MyD88 and NF-κB, leading to the upregulation of genes encoding for inflammatory cytokines. oup.comasm.org this compound can also activate TLR2 and TLR4, as well as TLR2/TLR1, and this activation is enhanced by the expression of CD14. This TLR activation induces proinflammatory cytokines like IL-1β and TNF-α, which are important mediators of immune and inflammatory responses. This compound-induced K⁺ efflux in immune cells has been shown to play a role in activating caspase-1, an enzyme crucial for converting pro-IL-1β to its active form in inflammasomes. This compound has also been shown to modulate the T helper cell response, inducing a protective Th1 phenotype. oup.com It stimulates γδ T-cell activation and proliferation and enhances IFN-γ production by NK cells in combination with IL-18. researchgate.net
Here is a table summarizing some of the key molecular interactions and effects discussed:
| Target/Cell Type | Effect of this compound | Molecular Mechanism/Pathway Involved |
| Fungal Cell Membrane (Ergosterol) | Pore formation, Ion leakage (K⁺, Na⁺, H⁺, Cl⁻), Membrane permeability increase | Binding to ergosterol, formation of transmembrane channels |
| Fungal Cells | Oxidative damage, ROS generation | Formation of free radicals, potential mitochondrial membrane disruption, autooxidation |
| Fungal Mitochondria | ROS generation, potential inhibition of respiratory chain, decreased membrane potential | Interaction with mitochondrial components |
| Fungal Metabolism | Altered metabolic status, e.g., polyamine production increase in C. albicans | Downstream effects of membrane disruption and oxidative stress |
| Phagocytic Cells (Macrophages, PMNs) | Stimulation of activity, enhanced antifungal activity, increased phagocytic/antibacterial activity | Induction of cytokine/chemokine production (TNF-α, IL-1, IL-6, IL-8, MCP-1, MIP-1β), NO production |
| Innate Immune Cells | Proinflammatory response, cytokine/chemokine release | Activation via TLR2, CD14, MyD88, NF-κB signaling pathways |
| T Helper Cells | Modulation towards Th1 phenotype | Not explicitly detailed in provided snippets |
| γδ T Cells | Activation and proliferation | Not explicitly detailed in provided snippets |
| NK Cells | Enhanced IFN-γ production (with IL-18) | Not explicitly detailed in provided snippets |
Fungal Resistance Mechanisms Research
Alterations in Fungal Membrane Sterol Composition
The most common mechanism of acquired Amphotericin B resistance is linked to changes in the sterol composition of the fungal cell membrane mdpi.com. Since ergosterol (B1671047) is the primary target of this compound, modifications in its biosynthesis or the accumulation of alternative sterols can significantly impact the drug's effectiveness mdpi.comejgm.co.uk.
Genetic Mutations in Ergosterol Biosynthesis Pathways (e.g., ERG11, ERG3, ERG2, ERG6)
Mutations in genes encoding enzymes involved in the ergosterol biosynthesis pathway are frequently associated with this compound resistance. For instance, mutations in ERG11 (lanosterol 14α-demethylase) and ERG3 (C-5 sterol desaturase) genes in Candida albicans can lead to the replacement of ergosterol with alternative sterols like lanosterol, eburicol, and 4,14-dimethyl-zymosterol in the cell membrane mdpi.com. Studies in Candida kefyr have identified nonsynonymous mutations and deletion mutations in ERG2 (C8 sterol isomerase) as a major factor conferring reduced susceptibility to this compound asm.org. Similarly, mutations in ERG6 (C24 sterol methyltransferase) have been linked to resistance in Candida glabrata, resulting in the accumulation of aberrant sterols such as zymosterol (B116435) and fecosterol (B45770) nih.gov. Research indicates that altered sterol profiles due to mutations in ERG11, ERG3, ERG2, and ERG6 genes contribute to this compound resistance in various Candida species frontiersin.org.
Here is a table summarizing the impact of mutations in key ERG genes on sterol composition and this compound resistance:
| Gene Affected | Enzyme Product | Impact on Sterol Composition | Associated Sterols Accumulated | Fungal Species Examples |
| ERG11 | Lanosterol 14α-demethylase | Reduced ergosterol; accumulation of methylated sterols | Lanosterol, 4,14-dimethyl-zymosterol mdpi.com | Candida species mdpi.comfrontiersin.org |
| ERG3 | C-5 sterol desaturase | Reduced ergosterol; accumulation of Δ8-sterols | Zymosterol, Fecosterol, Episterol ejgm.co.ukfrontiersin.org | Candida species mdpi.comfrontiersin.org, Cryptococcus oup.com |
| ERG2 | C8 sterol isomerase | Reduced ergosterol; accumulation of Δ8-sterols | Zymosterol nih.govfrontiersin.org | Candida species asm.orgnih.govfrontiersin.org, Cryptococcus neoformans frontiersin.org |
| ERG6 | C24 sterol methyltransferase | Reduced ergosterol; accumulation of C24-methylated sterols | Fecosterol nih.gov, Episterol frontiersin.org | Candida species mdpi.comnih.govfrontiersin.org |
Production of Aberrant Sterols and Their Impact on this compound Interaction
Mutations in ergosterol biosynthesis pathways lead to the production and accumulation of aberrant sterols that replace ergosterol in the fungal membrane mdpi.comejgm.co.uk. These alternative sterols, such as lanosterol, zymosterol, fecosterol, and episterol, have a lower affinity for this compound compared to ergosterol ejgm.co.uk. The reduced binding of this compound to these aberrant sterols diminishes its ability to form pores in the membrane and disrupt cellular integrity, thereby conferring resistance ejgm.co.uk. The specific type of aberrant sterol accumulated depends on the location of the genetic defect in the biosynthesis pathway mdpi.comejgm.co.uk.
Fungal Response to Oxidative Stress
Beyond its direct interaction with ergosterol, this compound is also understood to induce oxidative damage in fungal cells frontiersin.orgmdpi.commdpi.com. This involves the generation of reactive oxygen species (ROS), which can lead to damage of cellular components mdpi.commdpi.com. Fungi have developed defense systems to counteract this oxidative stress, contributing to resistance.
Cellular Defense Systems against Polyene-Induced Oxidative Damage
Fungal cells possess various mechanisms to mitigate oxidative stress induced by this compound. Increased activity of antioxidant enzymes, such as catalase, has been correlated with reduced susceptibility to both this compound and hydrogen peroxide in Candida albicans frontiersin.org. This suggests that enhancing the capacity to neutralize ROS can protect fungal cells from this compound-induced damage mdpi.comnih.gov. Studies have shown that intrinsically resistant fungi like Aspergillus terreus exhibit a significant increase in catalase levels compared to susceptible species mdpi.com. Furthermore, research indicates that polyenes can induce oxidative stress, leading to DNA damage, protein carbonylation, and lipid peroxidation, and that defense systems counteracting these effects contribute to tolerance mdpi.commdpi.com.
Fungal Cell Wall Remodeling
The fungal cell wall provides structural support and protection against environmental stresses and antifungal agents tandfonline.com. Changes in cell wall composition have been implicated in this compound resistance.
Changes in Cell Wall Composition (e.g., 1,3-α-glucan fraction) and Their Role in Resistance
Alterations in the composition of the fungal cell wall, particularly in the levels of glucans, can affect the susceptibility to this compound. In Aspergillus flavus, increased levels of alkali-soluble and -insoluble glucans, including 1,3-α-glucan, in the cell wall have been associated with acquired this compound resistance nih.gov. These changes in cell wall components, especially in the outermost layer, may hinder the access of this compound to its ergosterol target in the cell membrane nih.gov. While this compound primarily targets the cell membrane, modifications in the cell wall can act as a barrier, reducing the effective concentration of the drug reaching the membrane nih.gov. Additionally, melanization of the cell wall in Cryptococcus neoformans has been shown to reduce porosity and decrease susceptibility to this compound, potentially by limiting drug penetration nih.govasm.org.
Cellular Transport Mechanisms
While efflux pumps are a major mechanism of resistance for some antifungal drugs, their role in this compound resistance is less clear and appears limited compared to other mechanisms like alterations in membrane sterol composition mdpi.comnih.govnih.gov.
Efflux pumps are cellular transporters that actively pump drug molecules out of the cell, thereby reducing their intracellular concentration and efficacy dergipark.org.tr. These pumps belong to superfamilies such as the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) nih.govnih.gov. Overexpression of these pumps is a well-established mechanism of resistance to azole antifungals in various Candida species nih.govnih.gov.
However, the direct involvement of efflux pump overexpression in mediating high-level this compound resistance is debated. Some studies initially suggested a link between the overexpression of efflux pumps like Cdr1 in Candida albicans and polyene resistance, but this was later contradicted by other research mdpi.com. The mechanism of action of this compound, which primarily involves binding to ergosterol in the cell membrane and forming pores, may make it less susceptible to efflux-mediated resistance compared to drugs that must reach intracellular targets lipidmaps.orgnih.govnih.gov. While efflux pumps can contribute to multidrug resistance phenotypes, their direct role as a primary mechanism for high-level this compound resistance is not as prominent as for azoles mdpi.comnih.gov.
Metabolic and Mitochondrial Adaptations in Resistant Strains
Alterations in fungal metabolism, particularly concerning sterol biosynthesis and mitochondrial function, play a significant role in the development of this compound resistance nih.govmdpi.com.
Ergosterol is the primary target of this compound, and modifications to its biosynthesis pathway are a common mechanism of resistance mdpi.comnih.govejgm.co.ukmdpi.com. Mutations in genes involved in the ergosterol biosynthesis pathway (ERG genes) can lead to a reduced cellular ergosterol content or the accumulation of alternative, non-ergosterol sterols in the fungal membrane mdpi.comejgm.co.ukmdpi.comnih.gov. Since this compound preferentially binds to ergosterol, a decrease in ergosterol levels reduces the drug's ability to form pores and disrupt the membrane lipidmaps.orgnih.gov.
Mutations in specific ERG genes, such as ERG2 and ERG3, have been associated with this compound resistance in Candida species ejgm.co.uknih.gov. For example, mutations or reduced expression of the ERG3 gene, encoding C-5 sterol desaturase, have been observed in this compound-resistant Candida lusitaniae isolates, leading to reduced ergosterol content nih.govasm.org. Similarly, mutations in ERG11, a target for azoles, can also impact ergosterol biosynthesis and contribute to altered this compound susceptibility mdpi.comnih.govmdpi.com.
Structural Modification and Analogue Design Research
Structure-Activity Relationship (SAR) Studies
SAR studies aim to correlate specific structural features of AmB with its biological activities, including antifungal potency and toxicity. These studies are essential for rational design of new analogues.
Influence of Macrolactone Ring Features on Antifungal Potency
The macrolactone ring forms the core structure of Amphotericin B and contains distinct regions critical for its function. The heptaene region, an extended chain of seven conjugated double bonds, is largely hydrophobic and is involved in interactions with the lipid bilayer of fungal cell membranes mdpi.comtaylorandfrancis.commdpi.com. The polyol region, rich in hydroxyl groups, contributes to the hydrophilic nature of the molecule taylorandfrancis.com.
Research indicates that the structure of the macrolactone ring significantly influences antifungal potency. Specifically, the arrangement and presence of hydroxyl groups within the polyol region (C-7 to C-10) have been shown to be particularly important for antifungal activity nih.govresearchgate.net. Comparative analysis of polyene antibiotics, including AmB and nystatin (B1677061) analogues, revealed that compounds with hydroxyl groups positioned at C-8 and C-9 or at C-7 and C-10 exhibit the highest antifungal activity nih.govresearchgate.net. Conversely, analogues with hydroxyl groups at both C-7 and C-9 demonstrated the lowest activity researchgate.net. This highlights the subtle yet significant impact of polyol region stereochemistry on biological function.
Significance of Mycosamine (B1206536) and Hydroxyl Groups (e.g., C-35-OH, C-16 Carboxyl)
Beyond the macrolactone ring, other functional groups play vital roles in AmB's activity and properties. The mycosamine sugar moiety, attached at the C19 position, contains a primary amino group that contributes to the amphoteric nature of AmB taylorandfrancis.commdpi.com. This amino group is a key site for chemical modifications aimed at altering the drug's properties nih.govpsu.edunih.gov. The C-16 carboxyl group, located at the terminus of the macrolactone ring, also contributes to the amphoteric character and has been a target for structural modification taylorandfrancis.commdpi.comnih.gov.
Studies have investigated the impact of modifications at these sites on antifungal activity and toxicity. Replacing the C-16 carboxyl group with a methyl group, for instance, has been shown in some analogues not to decrease antifungal activity in vitro and can lead to decreased hemolytic activity, suggesting a role for the carboxyl group in toxicity nih.govnih.govasm.org.
Synthetic and Semisynthetic Approaches to this compound Analogues
Given the complexity of AmB's structure, the development of analogues has primarily relied on semisynthetic modifications of the naturally produced compound or, more recently, on approaches involving genetic engineering of the producing organism.
Semisynthetic methods involve chemical reactions performed on the isolated AmB molecule to introduce specific structural changes. This approach has been widely used to generate libraries of AmB analogues for SAR studies psu.edu. Genetic engineering, on the other hand, allows for targeted modifications within the biosynthetic pathway of AmB in the producing microorganism, leading to the production of novel analogues psu.edunih.gov. These two approaches are often complementary in the search for improved polyene antifungals psu.edu.
Chemical Derivatization Strategies
Chemical derivatization of AmB has been a primary strategy for exploring its SAR and attempting to improve its therapeutic index. Specific functional groups on the AmB molecule are targeted for modification.
The primary amino group on the mycosamine sugar is a readily accessible site for chemical modification, including N-alkylation and acylation psu.edufrontiersin.orgmdpi.com. These modifications can significantly impact the biological activity of the resulting analogues. Research has shown that acylation of the mycosamine amine typically leads to a severe reduction in antifungal activity psu.edu. In contrast, N-alkylation has a more varied effect, with some alkylated derivatives showing altered activity and toxicity profiles psu.edumdpi.com. Studies have explored both mono-N-alkylation and bis-N-alkylation of the mycosamine moiety to investigate their effects on antifungal action selectivity mdpi.com.
Besides the mycosamine amino group, other functional groups on the AmB molecule have been chemically modified. The C-16 carboxyl group is another important site for derivatization. Modifications at this position, such as conversion to amides or replacement with other groups, have been explored with the aim of reducing toxicity while maintaining antifungal efficacy nih.govnih.govnih.govasm.orgacs.org. For example, converting the C-16 carboxylic acid to an amide in one analogue enhanced its ability to extract ergosterol (B1671047) acs.org.
The hydroxyl groups in the polyol region and on the mycosamine sugar have also been targets for modification. Alterations to the C-2' hydroxyl group of mycosamine have been shown to modulate sterol binding and mammalian toxicity nih.gov. Chemical conjugation of AmB to polymers like pectin (B1162225) has been achieved by reacting the amino group of AmB with activated carboxyl groups on the polymer, forming amide linkages, or by reacting with aldehyde groups on oxidized pectin to form imines, which can then be reduced to amines ncsu.edu. These modifications can influence the drug's solubility, formulation properties, and potentially its interaction with biological membranes.
Table 1: Selected this compound Analogues and Modification Sites
| Analogue/Modification | Site of Modification | Observed Effect (Summary) |
| 16-decarboxy-16-methyl-Amphotericin B | C-16 Carboxyl | Similar antifungal activity to AmB, reduced hemolytic activity. nih.govnih.govasm.org |
| N-acylated this compound derivatives | Mycosamine Amino Group | Severely reduced antifungal activity. psu.edu |
| N-alkylated this compound derivatives | Mycosamine Amino Group | More moderate effect on activity compared to acylation; varied effects on selectivity. psu.edumdpi.com |
| This compound conjugated to pectin (imine/amine) | Mycosamine Amino Group | Retained antifungal and antileishmanial activity. ncsu.edu |
| Analogue with C-16 carboxylic acid converted to amide | C-16 Carboxyl | Enhanced ergosterol extraction. acs.org |
| Analogues with altered C-7 to C-10 polyol region | Macrolactone Ring (Polyol) | Significant influence on antifungal activity based on hydroxyl group position. nih.govresearchgate.net |
| Analogue with flipped C-2' mycosamine hydroxyl orientation | Mycosamine Hydroxyl Group | Reduced sterol binding and toxicity, but also reduced potency. acs.org |
N-Alkylation and Acylation Modifications
Chemoenzymatic Synthesis of Modified Polyenes
Chemoenzymatic synthesis combines chemical and enzymatic methods to create modified polyenes. This approach leverages the specificity of enzymes for certain reactions or substrates, often allowing for transformations that are difficult or inefficient to achieve solely through chemical synthesis. While the total synthesis of complex polyene macrolides like this compound is challenging, chemoenzymatic methods can be employed to modify specific parts of the molecule or to synthesize intermediates. acs.org For instance, enzymes such as glycosyltransferases can be used to attach or modify sugar moieties on the polyene structure, potentially altering its biological properties. nih.gov The in vitro characterization of polyene glycosyltransferases like AmphDI and NysDI has provided insights into their substrate specificity, enabling the potential for generating new polyene analogues with different sugar residues through chemoenzymatic approaches. nih.gov Studies have explored the chemoenzymatic synthesis of GDP-sugars as donors for glycosyltransferases, which can then be used to create polyene analogues with non-native sugars replacing the natural mycosamine. nih.gov
Bioengineering and Biosynthetic Pathway Manipulation
The biosynthesis of this compound in Streptomyces nodosus is a complex process involving a large polyketide synthase (PKS) gene cluster and genes for post-PKS modifications, including oxidation, glycosylation, and hydroxylation. researchgate.netnih.gov Genetic manipulation of S. nodosus offers a powerful route to produce novel polyene analogues by altering the biosynthetic machinery. researchgate.netnih.govasm.org
Genetic Modification of Streptomyces nodosus for Novel Polyene Production
Genetic engineering of Streptomyces nodosus has been employed to generate this compound analogues with altered structures. By manipulating the genes involved in the biosynthetic pathway, researchers can block specific modification steps or introduce enzymes that catalyze novel reactions. For example, gene disruption experiments targeting genes like amphDIII, which is involved in mycosamine biosynthesis, have led to the production of deoxyamphoteronolides. nih.gov Inactivation of the amphL cytochrome P450 gene, responsible for C-8 hydroxylation, resulted in the production of 8-deoxyamphotericins A and B, which retained antifungal activity. nih.gov Deletion of the amphN cytochrome P450 gene, which oxidizes a methyl branch to a carboxyl group at C-16, has yielded analogues where a methyl group replaces the exocyclic carboxyl group. These analogues have shown reduced hemolytic activity while retaining antifungal activity. ucd.ie Reprogramming the polyketide synthase modules has also been explored to produce polyenes with modified macrolactone cores, such as pentaene analogues, although some of these modifications have resulted in inactive compounds or altered glycosylation efficiency. mdpi.comnih.gov
Directed Biosynthesis of Deoxyamphotericins and Other Analogues
Directed biosynthesis involves manipulating the genetic or environmental conditions of the producing organism to favor the production of specific analogues. By understanding the enzymatic steps in the this compound biosynthetic pathway, researchers can rationally design genetic modifications to produce desired deoxyamphotericins and other analogues. For instance, disrupting genes encoding enzymes responsible for specific hydroxylation or glycosylation steps can lead to the accumulation of intermediate or shunt products, which are essentially deoxy or deglycosylated analogues. nih.govresearchgate.net Studies have demonstrated the directed biosynthesis of 8-deoxyamphotericins and 8-deoxyamphoteronolides by engineering Streptomyces nodosus strains through gene disruption. nih.govusp.br Similarly, inactivating the amphDI glycosyltransferase gene has resulted in the production of aglycones or analogues with alternative sugar modifications when combined with other genetic modifications or heterologous expression of glycosyltransferases. tandfonline.comtandfonline.com This targeted approach allows for the generation of a library of analogues with specific structural differences, which can then be evaluated for altered activity and toxicity profiles.
Design of this compound Derivatives with Enhanced Selectivity
A key strategy to improve the therapeutic index of this compound is to design derivatives and analogues that exhibit enhanced selectivity for fungal ergosterol over mammalian cholesterol. This involves modifying the this compound structure to modulate its binding affinity to these sterols and reduce off-target interactions with mammalian cell membranes. researchgate.netpatsnap.com
Modulating Sterol Binding Affinity for Fungal Ergosterol
The differential binding affinity of this compound to ergosterol and cholesterol is the basis for its selective antifungal activity. researchgate.netpatsnap.com Ergosterol has a higher affinity for AmB than cholesterol. researchgate.netpatsnap.complos.orgfrontiersin.org This selectivity is influenced by structural differences between the two sterols, including double bonds at positions C7 and C22, and a methylation at C24 of the side chain in ergosterol. plos.org Research has focused on identifying structural features of AmB that are critical for sterol binding and modifying them to favor ergosterol interaction. The mycosamine sugar moiety is known to be essential for biological activity and is involved in sterol binding. researchgate.net Modifications to the sugar residue can affect sterol binding. researchgate.net Specifically, the C2' hydroxyl group on the mycosamine appendage has been investigated for its role in sterol binding. Studies involving the synthetic deletion of this hydroxyl group, resulting in C2'-deoxyAmB, have shown that this derivative retains binding to ergosterol but exhibits significantly reduced binding to cholesterol. researchgate.netnih.gov This suggests that the C2' hydroxyl plays a more critical role in cholesterol binding than previously thought and that its removal can enhance selectivity for ergosterol. researchgate.netnih.gov The sterol side chain, particularly the C24 methyl group and the Δ22 double bond in ergosterol, is also crucial for the interaction with AmB, contributing to van der Waals contacts that enhance binding affinity. nih.govacs.org
Development of Analogues with Targeted Off-Target Interaction Reduction
Reducing the interaction of this compound with mammalian cell membranes, primarily through reduced binding to cholesterol, is a major goal in developing less toxic analogues. researchgate.netpatsnap.com Several strategies have been explored to achieve this. Chemical modifications of the this compound molecule, particularly at the C-16 carboxyl group and the mycosamine amino group, have been investigated. researchgate.netasm.org For instance, replacing the C-16 carboxyl group with a methyl group through genetic engineering has yielded analogues with reduced hemolytic activity. ucd.ie Introducing cationic modifications to the mycosamine moiety has also been explored, with some derivatives showing improved antifungal potency and potentially altered toxicity profiles. researchgate.netpsu.edu The development of lipid formulations, such as liposomal this compound, is a successful strategy to reduce off-target toxicity by encapsulating the drug in lipid vesicles that preferentially deliver it to fungal cells, partly due to the higher affinity of AmB for ergosterol in fungal membranes compared to cholesterol in the liposomal formulation and host tissues. mdpi.comoup.commdpi.comdovepress.com While not a direct structural modification of AmB itself, this formulation strategy effectively reduces the interaction of "free" drug with mammalian membranes. Research continues to explore novel structural modifications aimed at specifically reducing cholesterol binding while maintaining or improving ergosterol binding, such as the development of C2'-deoxyAmB which shows promise in this regard. researchgate.netnih.gov
Advanced Methodological Approaches in Amphotericin B Research
Computational Chemistry and Molecular Modeling
Computational methods offer a powerful means to explore the complex interactions of AmB with biological membranes and to understand its self-assembly processes at an atomic level. These approaches complement experimental studies by providing dynamic views and quantitative data on energetic landscapes.
Molecular Dynamics Simulations of Membrane Interactions
Molecular dynamics (MD) simulations have been widely employed to study the interactions of AmB with lipid bilayers of varying compositions, particularly those containing ergosterol (B1671047) (fungal membranes) and cholesterol (mammalian membranes) researchgate.netacs.orgcore.ac.uknih.gov. These simulations allow researchers to observe the dynamic behavior of AmB molecules within the membrane environment over time.
Studies using MD simulations have revealed significant differences in the behavior of AmB monomers depending on the membrane environment acs.org. For instance, AmB has been shown to increase the internal order of dimiristoylphosphatidylcholine (DMPC) bilayers containing cholesterol, while having little effect on bilayers with ergosterol acs.org. Simulations have also indicated that AmB molecules exhibit higher affinity toward sterol-containing liquid-ordered (lo) phases, suggesting potential accumulation in ordered membrane domains like lipid rafts acs.org.
Free energy simulations, a type of MD simulation, have been used to explore the thermodynamics of AmB-membrane interactions, including insertion into the bilayer, changes in tilt angle relative to the membrane plane, and dimerization within the membrane researchgate.net. These studies suggest that it is most favorable for AmB to insert into ergosterol-containing bilayers compared to cholesterol-containing or sterol-free ones researchgate.net. Differences in the behavior of AmB in bilayers of different compositions are primarily attributed to energetic factors researchgate.net.
Comparative MD simulations of AmB-sterol membrane channels have shown that the type of sterol present has a noticeable effect on the channel properties nih.gov. Ergosterol-containing channels tend to be larger and exhibit a more pronounced pattern of intermolecular hydrogen bonds compared to cholesterol-containing channels nih.gov. These differences suggest that channels in ergosterol-containing membranes may be more stable and have higher ion conductance, aligning with experimental observations nih.gov. MD simulations have also been used to investigate the interactions of AmB derivatives with lipid membranes, providing insights into how modifications affect penetration depth and conformational transitions, potentially explaining improved selectivity core.ac.uk.
In Silico Analysis of Amphotericin B Aggregation and Channel Formation
In silico methods, including MD simulations and molecular docking, are crucial for understanding how AmB molecules self-associate to form aggregates and transmembrane channels.
MD simulations have been used to study the formation and stability of AmB/sterol channels nih.govnih.gov. These simulations suggest that hydrogen bonding interactions play a key role in maintaining the stability of the channel in its open form nih.gov. Intermolecular interactions among the hydroxyl, amino, and carboxyl groups of channel-forming molecules are also important nih.gov. Studies have proposed that AmB dimers can further assemble into tetramers, which may function as transmembrane ion channels acs.org. Recent studies combining solid-state NMR and MD simulations have proposed a stable assembly consisting of seven AmB molecules forming an ion conductive channel in the presence of ergosterol researchgate.netnih.gov. This proposed structure differs in the number of molecules and their arrangement from earlier barrel-stave models but aligns with experimental findings regarding structure-activity relationships researchgate.netnih.gov.
In silico molecular docking studies have been used to investigate the interaction between AmB and other molecules, such as betulinic acid, suggesting that such interactions might facilitate AmB's mechanism of action by potentially increasing pore formation in fungal membranes asm.org.
Quantum Mechanical Studies of Intermolecular Interactions
Quantum mechanical (QM) studies provide a detailed understanding of the electronic structure and interactions between AmB and other molecules at a higher level of theory than classical MD simulations. These studies are particularly useful for analyzing the nature and strength of intermolecular forces.
QM calculations have been applied to analyze the interaction energies and intermolecular interactions between AmB and potential bioconjugates used in drug delivery systems researchgate.netmdpi.comnih.gov. Methods such as Quantum Theory of Atoms in Molecules (QTAIM), the Non-Covalent Interactions (NCI) index, and Natural Bond Orbital (NBO) analysis have been employed to characterize these interactions researchgate.netmdpi.comnih.gov.
These studies have revealed the abundance and types of non-covalent interactions, including strong hydrogen bonds (O-H---O, N-H---O) and weaker interactions (C-H---O, H---H, C-H---C), that contribute to the stabilization of AmB complexes researchgate.netmdpi.comnih.gov. For example, studies on AmB interactions with 1,2-distearoyl-sn-glycerol-3-phosphorylethanolamine (DSPE) have shown a high abundance of non-covalent interactions, explaining the strong affinity between these molecules researchgate.netmdpi.com. QM studies provide valuable insights into the molecular forces driving AmB interactions and self-assembly.
Biophysical Spectroscopic Techniques
Biophysical spectroscopic techniques offer experimental approaches to probe the structure, conformation, and interactions of AmB in various environments, including lipid membranes.
Fluorescence Spectroscopy for Membrane Interaction Studies
Fluorescence spectroscopy is a sensitive technique used to study the interaction of AmB with membranes and its aggregation state. AmB exhibits intrinsic fluorescence, and its spectral properties are sensitive to its environment and aggregation state acs.orgresearchgate.netmdpi.com.
Fluorescence studies have been used to investigate the molecular action of AmB on fungal cell membranes nih.govacs.org. Using fluorescent membrane probes like trimethylammonium diphenylhexatriene (TMA-DPH), researchers have observed biphasic changes in fluorescence intensity upon AmB treatment, indicative of AmB binding and subsequent pore formation via aggregation of AmB-sterol complexes nih.govacs.org. The initial decrease in fluorescence can be attributed to energy transfer between AmB and the probe upon membrane binding, while the subsequent increase is interpreted in terms of probe repartitioning and segregation due to pore formation nih.govacs.org. Differences in fluorescence profiles have been observed between AmB-susceptible and resistant fungal strains, highlighting the role of ergosterol in the aggregation process nih.govacs.org.
Time-resolved fluorescence analysis has been employed to identify different molecular organization forms of AmB in lipid systems, such as small aggregates (e.g., tetramers), parallel dimers, and antiparallel dimers, based on their distinct fluorescence lifetimes acs.org. Fluorescence lifetime imaging microscopy (FLIM) has also been used to visualize the incorporation and distribution of AmB in model lipid membranes acs.orgresearchgate.net. These studies show that AmB incorporation into membranes occurs in the presence of ergosterol, and the drug molecules can form intramembrane clusters and potentially large membrane pores acs.org.
Fluorescence spectroscopy is also sensitive to the aggregation state of AmB in solution and in lipid systems, with different aggregation states exhibiting distinct spectral signatures acs.orgresearchgate.netmdpi.com. This sensitivity allows for the determination of critical aggregation concentrations and the study of factors influencing self-association mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, conformation, and dynamics of molecules in solution and solid states. It has been instrumental in elucidating the structural details of AmB and its interactions.
High-resolution solution NMR has been used to study the conformation of AmB in lipidic environments, such as SDS micelles nih.gov. These studies can provide insights into the conformation of AmB prior to the formation of larger assemblies in biomembranes nih.gov. Paramagnetic relaxation experiments in NMR can reveal the depth of insertion of AmB in micelles and the orientation of different parts of the molecule relative to the water interface nih.gov.
Solid-state NMR (SSNMR) is particularly valuable for studying the structure and dynamics of AmB in lipid bilayers, which mimic biological membrane environments more closely than micelles. SSNMR, often in combination with MD simulations, has been used to experimentally elucidate the three-dimensional structure of molecular assemblies formed by AmB in membranes containing ergosterol researchgate.netnih.govnih.govresearchgate.net. These studies have proposed a stable assembly of seven AmB molecules forming an ion conductive channel researchgate.netnih.govresearchgate.net. SSNMR can provide information on interatomic distances and molecular orientation within the membrane-bound state researchgate.net.
NMR studies have also contributed to the conformational analysis of AmB, comparing structures in solution and solid states psu.edunih.gov. While early studies suggested similar conformations in solution and solid states psu.edu, conformational analysis using computational methods combined with NMR data has explored various conformers that might exist in the AmB channel structure nih.gov. SSNMR has also been used to illuminate the structural features of extramembranous AmB aggregates, proposing that they consist of asymmetric head-to-tail homodimers arranged in a clathrate-like lattice nih.govresearchgate.net.
NMR spectroscopy provides detailed structural and conformational information that is crucial for understanding the molecular basis of AmB's interaction with membranes and its self-assembly into functional or toxic aggregates.
Circular Dichroism Spectroscopy for Molecular Structure Elucidation
Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the molecular structure and aggregation state of this compound. CD spectroscopy is particularly useful because it can provide information on the structural integrity of proteins and also yields information on the drug itself, especially in its oligomeric forms which exhibit a strong dichroic signal. nih.gov
Studies using CD spectroscopy have shown that this compound in aqueous solution exists in an aggregated form. capes.gov.br These aggregates can be quite large, with estimated masses suggesting they comprise numerous molecules. capes.gov.br The CD spectra of this compound in aqueous solutions display a strong dissymmetric couplet at the wavelength of maximum absorption, which is blue-shifted compared to the absorption in polar organic solvents. capes.gov.br This indicates differences in the electronic transitions and molecular environment in the aggregated state. In hydroalcoholic solutions, the aggregation state and CD spectra are dependent on the alcohol concentration. capes.gov.br At lower alcohol concentrations, the aggregate size may remain unchanged, but the CD spectra are modified. capes.gov.br At higher alcohol concentrations (e.g., above 35% ethyl alcohol), the aggregates dissociate, and the CD and absorption spectra become characteristic of the unaggregated form. capes.gov.br
CD spectroscopy, often coupled with Raman optical activity (ROA), can reveal microscopic and mesoscopic structural features of AmB aggregates. acs.orgacs.org While strong exciton (B1674681) coupling effects in electronic circular dichroism (ECD) can mask the intrinsic CD signal of the AmB molecule, ROA spectral features can reveal conformational changes in the polyene chain, providing structural information that is often inaccessible through UV-Vis and ECD spectroscopy alone. acs.org This suggests that the polyene moiety may adopt a twisted conformation in the aggregated state. acs.org
Model Membrane Systems and Liposome Studies
Model membrane systems, such as planar bilayers and liposomes, are extensively used to study the interactions of this compound with lipid membranes and to understand its pore-forming activity. tandfonline.comresearchgate.net These systems allow for controlled environments to investigate the drug's effects on membrane permeability and structure in the presence and absence of different sterols.
Planar lipid bilayers are used to directly observe and measure the ion channel activity of this compound. mdpi.complos.orgpnas.org Studies on planar bilayers have shown that this compound can form cation-selective pores. mdpi.com The pore-forming activity is significantly influenced by the presence of sterols, particularly ergosterol, which is the primary target in fungal membranes. plos.orgpnas.org The channel dwell time, or the duration for which a channel remains open, has been shown to increase with increasing sterol concentration and is higher in membranes containing cholesterol compared to those with ergosterol or other sterols. plos.org The effects of membrane dipole modifiers on the single-channel activity of this compound in sterol-containing planar phosphocholine (B91661) membranes have also been investigated. plos.org
Unilamellar vesicles, including small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs), are used to study membrane permeability changes induced by this compound and to assess drug-lipid interactions. pnas.orgnih.govasm.orgmdpi.complos.org Investigations using unilamellar vesicles have demonstrated that this compound can increase membrane permeability, leading to the leakage of intracellular contents like ions (e.g., K⁺) and encapsulated markers like calcein (B42510). pnas.orgnih.govmdpi.complos.org The effect on permeability is significantly enhanced in the presence of cholesterol, leading to a dramatic increase in H⁺/OH⁻ permeability, which is surprisingly not observed to the same extent in membranes containing ergosterol. nih.gov This suggests different mechanisms or this compound-sterol complexes may be responsible for the induction of H⁺/OH⁻ and K⁺ currents. nih.gov
Studies with LUVs containing ergosterol have been used to measure potassium efflux induced by this compound and its derivatives, correlating ion efflux with antifungal activity. pnas.org The ability of AmB derivatives to increase the permeability of model membranes, causing calcein leakage from unilamellar vesicles, has shown a significant correlation with their minimal inhibitory concentration, indicating that pore formation contributes to the antifungal effect. plos.org
Monolayer studies at the air-water interface provide insights into the organization and interactions of this compound molecules in a two-dimensional membrane mimetic system. nih.govtandfonline.comnih.govacs.orgresearchgate.net These studies involve spreading lipids and this compound at the interface and measuring surface pressure-area isotherms upon compression. tandfonline.comresearchgate.net
Monolayer techniques have revealed that this compound can form aggregates, such as dimers, at the argon-water (B14273005) interface. nih.gov These dimers can further assemble into higher oligomers potentially involved in channel formation. nih.gov Brewster angle microscopy has shown that at low surface pressure, AmB molecules in a monolayer are oriented horizontally, while at higher surface pressure, they adopt a more vertical orientation. nih.gov
The presence of sterols significantly enhances the binding of this compound to lipid monolayers. tandfonline.comnih.gov Studies with mixed monolayers of this compound and various sterols indicate interactions between the components. nih.gov At low surface pressures, AmB and sterols may form mixed films where AmB lies parallel and the sterol is oriented normally to the interface, with polar groups forming hydrogen bonds, potentially leading to the formation of an AmB-sterol complex, possibly with a 2:1 stoichiometry. nih.gov At high surface pressures, AmB molecules reorient normally to the interface, and hydrophobic interactions between the non-polar chains of AmB and sterols occur. nih.gov Ergosterol has been shown to exhibit the strongest interaction with this compound compared to other sterols like cholesterol, beta-sitosterol, and stigmasterol (B192456) in monolayer studies. nih.gov
Interactions of this compound with different phospholipids (B1166683) in monolayers have also been investigated, showing that the degree of saturation of phospholipid acyl chains can influence the interaction strength and stoichiometry of AmB-phospholipid complexes. researchgate.net
Planar Bilayers and Unilamellar Vesicle Investigations
Omics-Based Research in Fungal Pathogens
Omics approaches, including transcriptomics, proteomics, and metabolomics, are employed to gain a comprehensive understanding of fungal responses to this compound and to elucidate mechanisms of resistance.
Transcriptomic studies, often using RNA sequencing (RNA-seq), analyze the global gene expression profiles of fungal pathogens in response to this compound exposure or in resistant strains compared to sensitive ones. asm.orgresearchgate.netnih.govnih.gov These studies help identify genes and pathways that are differentially regulated and may contribute to resistance mechanisms.
In Candida auris, a multidrug-resistant fungal pathogen, comparative transcriptomics of AmB-resistant and sensitive isolates has revealed significant differences in gene expression. asm.orgresearchgate.netnih.gov Resistant strains show an enrichment of genes involved in lipid and ergosterol biosynthesis, adhesion, drug transport, and chromatin remodeling. asm.orgresearchgate.netnih.gov Transcriptomics data have also confirmed increased adhesion and reduced lipid membrane permeability in AmB-resistant C. auris isolates. asm.orgresearchgate.net Additionally, resistant strains may display hyper-resistance to cell wall perturbing agents. asm.orgnih.gov
Transcriptomic analysis in Aspergillus fumigatus exposed to this compound has identified differentially expressed genes, including those involved in the ergosterol pathway, cell stress responses, cell wall synthesis, and transport proteins. nih.gov These findings provide insights into the molecular targets and cellular responses of A. fumigatus to the drug.
Proteomic studies analyze the global protein expression profiles of fungi in response to this compound, providing information on the proteins involved in drug response and resistance. nih.govoup.comtandfonline.comrsc.orgnih.gov Metabolomic studies examine the complete set of small molecule metabolites within a fungal cell, offering insights into metabolic changes associated with drug exposure and resistance. mdpi.complos.orgnih.govwellcomeopenresearch.orgmdpi.com
Proteomic analysis of Aspergillus fumigatus exposed to sublethal concentrations of this compound has shown increased levels of proteins involved in aromatic acid metabolism, transmembrane transport, and secondary metabolite biosynthesis. oup.comnih.gov One protein, RtaA, an RTA-like protein, was found to be significantly upregulated and appears to be involved in AmB resistance. nih.gov Proteomics can also reveal alterations in secondary metabolism and the potential production of toxic metabolites following antifungal exposure. tandfonline.com Comparative proteomics of sensitive and resistant fungal strains can help characterize resistance mechanisms. tandfonline.com
Metabolomic analyses have revealed changes in the metabolic status of fungi upon treatment with this compound. mdpi.complos.orgnih.govwellcomeopenresearch.org In Candida albicans, AmB-induced cell death was found to be alleviated by an increase in the production of polyamines such as putrescine, spermidine, and spermine. mdpi.com Metabolomic studies in Leishmania mexicana resistant to this compound have shown alterations in sterol metabolism, with the replacement of the predominant wild-type sterol (ergosta-5,7,24-trienol) by other sterol intermediates. plos.org Evidence of adaptation to oxidative stress has also been observed in resistant Leishmania strains through metabolomics. wellcomeopenresearch.org Metabolomics can reveal that conservation of energy and increased production of stress-protective metabolites, such as trehalose, can contribute to antifungal resistance in fungal biofilms. nih.gov
These omics approaches collectively contribute to a more detailed understanding of the complex interactions between this compound and fungal pathogens, providing potential avenues for identifying new drug targets and overcoming resistance.
Q & A
Basic: What experimental methodologies are recommended to validate Amphotericin B’s mechanism of action against fungal pathogens?
Answer:
To study this compound’s fungicidal activity, employ in vitro susceptibility testing (e.g., CLSI M38/M60 guidelines) to determine minimum inhibitory concentrations (MICs) against target fungi. Use fluorescence microscopy with ergosterol-binding probes (e.g., filipin) to visualize drug-membrane interactions . For mechanistic validation, combine checkerboard assays to assess synergy/antagonism with other antifungals (e.g., 5-fluorocytosine) and transmission electron microscopy to observe ultrastructural changes in fungal cells .
Advanced: How can pharmacokinetic (PK) modeling tools like WinNonlin optimize this compound dosing in clinical trials?
Answer:
PK parameters (e.g., clearance [CL], volume of distribution [Vd]) are calculated using non-compartmental analysis (NCA) in WinNonlin. For liposomal formulations, apply compartmental models to account for prolonged release and tissue distribution. Validate models with data from crossover studies (e.g., single-dose, randomized trials under fed/fasted conditions) and incorporate covariates like renal function to predict nephrotoxicity risks .
Advanced: What statistical approaches address conflicting efficacy data in studies comparing this compound with azoles (e.g., fluconazole)?
Answer:
Use multivariate Cox proportional hazards models to adjust for confounding variables (e.g., patient immunocompromised status, concomitant nephrotoxic agents). In meta-analyses, apply adjusted vs. unadjusted analyses to reconcile discrepancies, such as assuming equivalent efficacy between comparators in trials with heterogeneous designs. Sensitivity analyses should evaluate mortality and dialysis risks as endpoints .
Basic: How should researchers design in vitro studies to evaluate this compound resistance mechanisms?
Answer:
Induce resistance via serial passage in sub-inhibitory concentrations and perform whole-genome sequencing to identify mutations (e.g., ERG3/ERG11 alterations). Validate findings with ATP-binding cassette (ABC) transporter inhibition assays to assess efflux pump activity. Include wild-type and resistant strains as controls .
Advanced: What methodologies mitigate nephrotoxicity bias in this compound clinical trials?
Answer:
Implement stratified randomization based on baseline creatinine levels. Use time-to-event analysis to model nephrotoxicity onset and adjust for covariates (e.g., concurrent nephrotoxic drugs). For toxicity monitoring, define thresholds (e.g., serum creatinine >2.5 mg/dL) and incorporate renal replacement therapy protocols in trial design .
Basic: How do researchers ensure reproducibility in preclinical studies of liposomal this compound formulations?
Answer:
Follow FDA/EMA guidelines for liposomal product characterization, including particle size distribution (dynamic light scattering), drug encapsulation efficiency (HPLC), and stability under stress conditions (e.g., pH, temperature). Document preparation methods rigorously (e.g., lipid-to-drug ratios, extrusion steps) and cross-validate with reference products .
Advanced: What experimental designs are optimal for comparing conventional vs. liposomal this compound efficacy?
Answer:
Use murine models of disseminated fungal infection (e.g., CNS aspergillosis) with survival and fungal burden (CFU counts) as endpoints. For translational relevance, conduct dose-ranging studies aligned with human-equivalent pharmacokinetics. Include histopathology to assess tissue-specific toxicity (e.g., renal tubular necrosis) .
Basic: How are conflicting data on this compound combination therapies resolved in clinical research?
Answer:
Apply fractional inhibitory concentration index (FICI) analysis in vitro to classify interactions (synergy, indifference, antagonism). In clinical cohorts, use Bayesian hierarchical models to pool data from heterogeneous studies while accounting for variability in dosing regimens and patient populations .
Advanced: What in vivo models best recapitulate this compound’s tissue distribution in immunocompromised hosts?
Answer:
Use neutropenic murine models with invasive candidiasis or aspergillosis. Employ radiolabeled this compound (e.g., ^3H-labelled) to quantify tissue penetration via scintigraphy. For CNS infections, measure drug levels in cerebrospinal fluid (CSF) using LC-MS/MS .
Basic: How should researchers address batch-to-batch variability in this compound preclinical studies?
Answer:
Source reference-standardized batches (e.g., USP-certified) and verify purity via HPLC (≥80% this compound content). Include quality control testing for endotoxins (LAL assay) and sterility (culture-based methods). Document storage conditions (e.g., desiccation, light protection) to prevent degradation .
Methodological Notes
- Data Contradictions : Address discrepancies by stratifying analyses by study design (e.g., open-label vs. blinded) and patient subgroups (e.g., transplant recipients vs. HIV/AIDS) .
- Ethical Compliance : Adhere to IRB protocols for human trials, including informed consent and adverse event reporting .
- Reporting Standards : Follow Beilstein Journal guidelines for experimental detail disclosure, ensuring reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
